molecular formula C12H10N2O3 B2746690 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol CAS No. 54558-06-4

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol

Cat. No.: B2746690
CAS No.: 54558-06-4
M. Wt: 230.223
InChI Key: AFBVWGIDZFYWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol is a complex organic compound that features a benzodioxin ring fused to a pyridazin-3-ol moiety

Mechanism of Action

Target of Action

The primary targets of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol are pathogenic bacterial strains, such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections and diseases in humans.

Mode of Action

This compound interacts with its bacterial targets by inhibiting their growth and multiplication . It achieves this by blocking the folate synthetase enzyme, thus impeding folic acid synthesis .

Biochemical Pathways

The affected biochemical pathway is the synthesis of folic acid in bacteria. Folic acid is crucial for bacterial growth and multiplication. By inhibiting the folate synthetase enzyme, this compound disrupts the folic acid synthesis pathway, leading to inhibited bacterial growth .

Pharmacokinetics

It’s known that sulfonamides, a group to which this compound belongs, are generally well-absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are excreted through bile or feces .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, specifically against E. coli and B. subtilis . This makes it a potent antibacterial agent. According to a hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reaction of this compound with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate pyridazinone derivatives under controlled conditions. The reaction is often carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) with the use of bases like lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Bases: LiH, NaOH

    Solvents: DMF, dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol is unique due to its specific structural combination of a benzodioxin ring and a pyridazin-3-ol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12-4-2-9(13-14-12)8-1-3-10-11(7-8)17-6-5-16-10/h1-4,7H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBVWGIDZFYWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54558-06-4
Record name 6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.